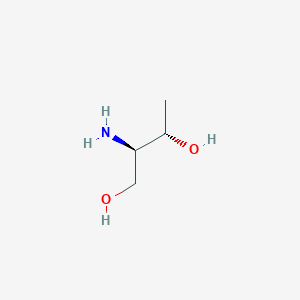

(2R,3S)-2-aminobutane-1,3-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S)-2-aminobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of (2R,3S)-2-aminobutane-1,3-diol

Synonyms: D-Threoninol, (2R,3S)-2-amino-1,3-butanediol CAS Registry Number: 115204-65-8 (specific isomer), 96350-01-9 (generic/salt forms often vary)

Part 1: Executive Summary & Stereochemical Context

(2R,3S)-2-aminobutane-1,3-diol is a chiral amino alcohol derived from D-Threonine . It serves as a critical scaffold in asymmetric synthesis, particularly for the generation of chiral oxazoline ligands (Box ligands) used in enantioselective catalysis.

Critical Stereochemical Note: Researchers frequently confuse this isomer with L-Threoninol.

-

L-Threonine (Natural): (2S,3R) configuration.

-

D-Threonine (Unnatural): (2R,3S) configuration.[1]

-

Target Molecule: This guide focuses strictly on the (2R,3S) isomer (D-Threoninol).

Part 2: Physiochemical Profile[2][3]

The molecule exhibits significant hygroscopicity due to its 1,2-amino-alcohol and 1,3-diol motifs. Handling requires anhydrous conditions to maintain stoichiometric precision.

Table 1: Core Physical Properties

| Property | Value / Description | Condition/Note |

| Molecular Formula | C₄H₁₁NO₂ | MW: 105.14 g/mol |

| Appearance | Viscous, colorless oil to low-melting solid | Hygroscopic; tends to supercool |

| Melting Point | 52 – 56 °C | Crystalline form (anhydrous) |

| Boiling Point | 120 – 130 °C | @ 0.5 mmHg (Vacuum Distillation required) |

| Optical Rotation | ||

| pKa (Conjugate Acid) | ~9.2 | Amino group protonation |

| Solubility | High: H₂O, MeOH, EtOH, DMSOLow: Hexanes, Et₂O, Toluene | Polar protic solvents preferred |

Handling Protocol:

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Hygroscopicity: The compound will absorb atmospheric moisture rapidly, altering weight-based stoichiometry. Always dry under high vacuum (<1 mbar) for 4 hours before use in sensitive catalysis.

Part 3: Synthetic Methodology (D-Threonine Reduction)

The most robust route to (2R,3S)-2-aminobutane-1,3-diol preserves the stereocenters of D-Threonine. The carboxylic acid is reduced to the primary alcohol.

Mechanism: Nucleophilic attack of hydride on the ester carbonyl. Precursor: D-Threonine Methyl Ester Hydrochloride.

Protocol: NaBH₄ / I₂ Reduction System

Why this method? Unlike Lithium Aluminum Hydride (LiAlH₄), the NaBH₄/I₂ system is safer, easier to quench, and provides excellent chemoselectivity without racemizing the

Step-by-Step Workflow:

-

Esterification: Suspend D-Threonine (10 g) in MeOH (100 mL). Add SOCl₂ (1.2 equiv) dropwise at 0°C. Reflux 4h. Concentrate to yield methyl ester HCl salt.

-

Reduction Setup: Suspend NaBH₄ (2.5 equiv) in dry THF under N₂. Add D-Threonine methyl ester (1 equiv) slowly.

-

Iodine Addition: Add I₂ (1 equiv) in THF dropwise over 1h at 0°C. (Generates Borane-THF in situ).

-

Reflux: Heat to reflux for 12–18 hours.

-

Quench & Workup:

-

Cool to 0°C. Add MeOH cautiously to destroy excess borane.

-

Concentrate to dryness.

-

Critical Step (Boron Removal): The product forms stable borate complexes. You must reflux the residue with 6M KOH or treat with acidic methanol and concentrate repeatedly to break the B-N/B-O bonds.

-

-

Purification: Distillation under high vacuum (Kugelrohr) is superior to column chromatography due to the compound's high polarity.

Visualization: Synthesis Pathway

Caption: Synthesis of (2R,3S)-2-aminobutane-1,3-diol via in-situ Borane reduction of D-Threonine ester.

Part 4: Chemical Reactivity & Applications[2][5][7][8]

The utility of (2R,3S)-2-aminobutane-1,3-diol lies in its orthogonal functional groups: a primary amine, a primary alcohol, and a secondary alcohol.

1. Chiral Oxazoline Formation (Box Ligands)

This is the primary application in drug discovery. Condensation with nitriles or imidates yields Bis(oxazoline) (Box) ligands, which coordinate Cu(II) or Zn(II) for asymmetric Diels-Alder or Cyclopropanation reactions.

-

Regioselectivity: The amino group and the primary alcohol (C1) cyclize to form the oxazoline ring. The secondary alcohol (C3) remains as a pendant chiral center or is methylated.

-

Reaction Condition: ZnCl₂ (catalytic), Chlorobenzene, Reflux.

2. Selective Protection Strategies

-

Amine (N): Reacts fastest with Boc₂O/NaOH.

-

Primary Alcohol (1-OH): Sterically accessible. Selective silylation with TBDMS-Cl/Imidazole.

-

Secondary Alcohol (3-OH): Sterically hindered. Requires stronger conditions or protection of N and 1-OH first.

Visualization: Reactivity Map

Caption: Divergent reactivity profile: Cyclization vs. Regioselective Protection.

Part 5: Quality Control & Analytics[9]

Trustworthy data requires rigorous validation of enantiomeric purity.

1. Proton NMR (D₂O or CD₃OD):

-

Distinctive doublet at ~1.15 ppm (CH₃ group).

-

Multiplet at ~3.0–3.2 ppm (CH-NH₂).

-

Note: In CDCl₃, peaks broaden significantly due to H-bonding; add a drop of D₂O to sharpen.

2. Enantiomeric Excess (ee) Determination: Direct chiral HPLC of the aminodiol is difficult due to lack of UV chromophores.

-

Derivatization Protocol: React with Mosher's Acid Chloride (MTPA-Cl) or FDAA (Marfey’s Reagent) .

-

Analysis: The resulting diastereomers are easily separated on C18 HPLC columns (UV detection at 340 nm for Marfey's derivatives). This validates the (2R,3S) vs (2S,3R) ratio.

References

-

Synthesis & Reduction Protocol: Abiko, A., & Masamune, S. (1992). "Boron-mediated aldol reaction of carboxylic esters." Tetrahedron Letters, 33(38), 5517-5520.

-

Oxazoline Ligand Application: Evans, D. A., et al. (1993). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society, 115(12), 5328-5329.

-

Physical Properties (L-isomer comparison): National Center for Biotechnology Information. PubChem Compound Summary for CID 7020320, (2S,3S)-2-aminobutane-1,3-diol.[2] (Note: Used for physical constant baseline).

-

Marfey's Method for Chiral Analysis: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis." Amino Acids, 27, 231-247.

Sources

A Senior Application Scientist's Guide to the Stereoselective Synthesis of 2-Amino-1,3-Diols

Introduction: The Architectural Significance of Chiral 2-Amino-1,3-Diols

In the landscape of medicinal chemistry and drug development, the chiral 2-amino-1,3-diol motif stands as a cornerstone of molecular architecture. This structural unit is not merely a collection of functional groups; it is a pharmacophore embedded in a wide array of biologically active molecules, from the signaling lipid sphingosine to the immunosuppressive drug FTY720 (Fingolimod).[1][2] The precise spatial arrangement of the amino and hydroxyl groups is paramount to their biological function, often dictating the molecule's interaction with its target protein. Consequently, the development of robust and stereoselective synthetic routes to access these chiral building blocks is of critical importance to researchers in the pharmaceutical and life sciences sectors.

This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral 2-amino-1,3-diols. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into experimental design, and provide detailed protocols for the discerning researcher. Our focus extends beyond the mere recitation of procedures to an exploration of the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the synthesis of these vital molecular scaffolds.

Strategic Approaches to the Chiral 2-Amino-1,3-Diol Core

The stereoselective construction of the 2-amino-1,3-diol moiety presents a significant synthetic challenge, requiring precise control over two contiguous stereocenters.[1][2] Broadly, synthetic strategies can be categorized into two main approaches: the direct installation of the amino and hydroxyl groups onto a prochiral precursor, and the stepwise construction of the carbon skeleton with subsequent functional group manipulation. This guide will focus on three powerful and widely adopted strategies:

-

Sharpless Asymmetric Aminohydroxylation: A direct and elegant method for the syn-dihydroxylation and amination of an alkene in a single step.

-

Chiral Auxiliary-Mediated Synthesis: A reliable approach that utilizes a covalently bound chiral moiety to direct the stereochemical outcome of bond-forming reactions.

-

Organocatalytic Routes via β-Amino Ketones: A modern and atom-economical strategy that employs small organic molecules to catalyze the asymmetric formation of a key intermediate, which is then diastereoselectively reduced.

Sharpless Asymmetric Aminohydroxylation: A Direct Approach to syn-2-Amino-1,3-Diols

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of syn-1,2-amino alcohols from a wide range of olefinic starting materials.[3][4][5] This reaction is a testament to the pioneering work of K. Barry Sharpless, providing a catalytic and highly predictable route to this important functional group array.

Mechanistic Rationale and Stereochemical Control

The AA reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). A stoichiometric nitrogen source, which also acts as the re-oxidant for the osmium catalyst, is required.[3][6]

The catalytic cycle, illustrated below, is believed to proceed through an initial formation of an imido-osmium(VIII) species. This electrophilic species then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the syn-amino alcohol product and regenerate the osmium catalyst.[3]

Figure 1: Simplified catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

The choice of the chiral ligand is the critical determinant of the enantioselectivity. The mnemonic device for predicting the stereochemical outcome is consistent with that of the Sharpless Asymmetric Dihydroxylation (AD): the (DHQ)₂-PHAL ligand typically delivers the nitrogen and oxygen atoms to the "top face" of the alkene when it is oriented with the larger substituents in the plane, while the (DHQD)₂-PHAL ligand directs addition to the "bottom face".

Experimental Considerations and Protocol

Protocol: Asymmetric Aminohydroxylation of Styrene

-

Materials: Styrene, AD-mix-β (containing (DHQD)₂-PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆, and K₂CO₃), tert-butanol, water, and N-methylmorpholine N-oxide (NMO) as the nitrogen source.

-

Procedure:

-

To a stirred solution of AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature, add NMO.

-

Cool the reaction mixture to 0 °C and add styrene dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2-amino-1-phenylethanol.

-

Data Summary

| Alkene | Ligand | Yield (%) | ee (%) | Reference |

| Styrene | (DHQD)₂-PHAL | 85 | 98 | [3] |

| 1-Octene | (DHQ)₂-PHAL | 78 | 95 | [4] |

| Methyl cinnamate | (DHQD)₂-PHAL | 92 | >99 | [4] |

Table 1: Representative results for the Sharpless Asymmetric Aminohydroxylation.

Chiral Auxiliary-Mediated Synthesis: The Evans Aldol Approach

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[7] The Evans oxazolidinone auxiliaries are particularly effective in controlling the stereochemistry of aldol reactions, which can be a key step in the synthesis of chiral 2-amino-1,3-diols.[8][9]

Principle of Stereocontrol

The Evans aldol reaction proceeds through a rigid, chair-like transition state, where the bulky substituent on the oxazolidinone auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective bond formation.[10] The formation of a Z-enolate is crucial for achieving high syn-selectivity in the aldol adduct.

Figure 2: Workflow for the synthesis of a chiral 1,3-diol via the Evans Aldol reaction.

To synthesize a 2-amino-1,3-diol, this strategy requires a subsequent step to introduce the amino group. One common approach is to use an α-azido-N-acyloxazolidinone, which after the aldol reaction and reduction of the azide, yields the desired product.

Experimental Protocol

Protocol: Evans syn-Aldol Reaction and Subsequent Amination

-

Part A: Evans Aldol Reaction

-

Dissolve the N-acyloxazolidinone in anhydrous dichloromethane and cool to -78 °C.

-

Add dibutylboron triflate followed by triethylamine dropwise to form the Z-enolate.

-

After stirring for 30 minutes, add the aldehyde and continue stirring at -78 °C for 1 hour, then warm to room temperature.

-

Quench the reaction with a phosphate buffer and extract the product.

-

Purify the syn-aldol adduct by column chromatography.

-

-

Part B: Auxiliary Cleavage and Amination (Conceptual)

-

Cleave the chiral auxiliary from the aldol product using lithium borohydride to yield the chiral 1,3-diol.[11]

-

The hydroxyl group at C2 can then be converted to an amino group via a Mitsunobu reaction with an appropriate nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or through a two-step oxidation-reductive amination sequence.

-

Data Summary

| N-Acyloxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Propionyl | Isobutyraldehyde | >99:1 | 95 | |

| Acetyl | Benzaldehyde | 98:2 | 88 | [8] |

Table 2: Representative results for the Evans syn-aldol reaction.

Organocatalysis: A Modern Approach via β-Amino Ketones

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free and environmentally benign alternatives to traditional methods. For the synthesis of chiral 2-amino-1,3-diols, a two-step approach involving an organocatalytic asymmetric Mannich reaction followed by a diastereoselective reduction is highly effective.[12][13][14]

Asymmetric Mannich Reaction: Forging the C-N Bond

The asymmetric Mannich reaction allows for the direct formation of chiral β-amino ketones from an aldehyde, an amine, and a ketone.[15] Proline and its derivatives are often excellent catalysts for this transformation, proceeding through an enamine intermediate.

Figure 3: Catalytic cycle of a proline-catalyzed Mannich reaction.

Diastereoselective Reduction of β-Amino Ketones

The resulting chiral β-amino ketone can then be reduced to the corresponding 2-amino-1,3-diol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the nature of the protecting group on the nitrogen atom.[16][17]

-

syn-Diols: Chelation-controlled reductions, for example using zinc borohydride, often favor the formation of the syn-diol.

-

anti-Diols: Non-chelating reducing agents, such as sodium borohydride in the presence of a Lewis acid, can lead to the anti-diol via a Felkin-Anh-type transition state. The use of samarium(II) iodide has also been shown to provide access to either the syn or anti diastereomer depending on the nitrogen protecting group.[16][17]

Experimental Protocol

Protocol: Two-Step Synthesis of a syn-2-Amino-1,3-Diol

-

Step 1: Asymmetric Mannich Reaction

-

To a solution of the aldehyde and amine in DMSO, add L-proline (20 mol%).

-

Add the ketone and stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the chiral β-amino ketone by column chromatography.

-

-

Step 2: Diastereoselective Reduction

-

Dissolve the β-amino ketone in a mixture of THF and methanol.

-

Cool the solution to -78 °C and add zinc borohydride solution dropwise.

-

Stir the reaction for 4-6 hours at -78 °C.

-

Quench the reaction with a saturated solution of ammonium chloride.

-

Extract the product, dry the organic layer, and purify by column chromatography to yield the syn-2-amino-1,3-diol.

-

Data Summary

| Ketone | Aldehyde | Catalyst | Yield (%) (Mannich) | ee (%) (Mannich) | d.r. (syn:anti) (Reduction) | Reference |

| Acetone | 4-Nitrobenzaldehyde | L-Proline | 95 | 99 | >95:5 | [15] |

| Cyclohexanone | Benzaldehyde | (S)-Thiourea | 93 | 90 | 90:10 | [12][13] |

Table 3: Representative results for the organocatalytic synthesis of chiral 2-amino-1,3-diols.

Conclusion and Future Outlook

The stereoselective synthesis of chiral 2-amino-1,3-diols remains a vibrant and evolving field of research. The methods outlined in this guide—Sharpless Asymmetric Aminohydroxylation, chiral auxiliary-mediated strategies, and organocatalytic approaches—represent the current state-of-the-art, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the available resources. As our understanding of catalytic processes deepens and new reagents are developed, we can anticipate the emergence of even more elegant and efficient solutions to the challenge of constructing this vital chiral motif. The continued innovation in this area will undoubtedly accelerate the discovery and development of new therapeutics and functional materials.

References

-

Gong, L.-Z., Chen, X.-H., & Xu, X.-Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]

-

Gong, L.-Z., Chen, X.-H., & Xu, X.-Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]

-

Gong, L.-Z., Chen, X.-H., & Xu, X.-Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]

-

Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

-

Reddy, B. V. S., et al. (2019). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. ACS Combinatorial Science, 21(7), 523-528. [Link]

-

Evans, D. A., & Siska, S. J. (2002). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 4(18), 3131–3134. [Link]

-

O'Brien, P. (2011). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 1(9), 1593-1613. [Link]

-

Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]

-

Evans, D. A., & Siska, S. J. (2002). Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. Organic Letters, 4(18), 3131-4. [Link]

-

Fülöp, F., et al. (2017). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 13, 80-87. [Link]

-

Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]

-

Fülöp, F., et al. (2017). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 13, 80–87. [Link]

-

Organic Chemistry Portal. Evans Aldol Reaction. [Link]

-

Slideshare. Evans aldol ppt. [Link]

-

University of Liverpool. Evans Enolate Alkylation-Hydrolysis. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

No Added Chemicals. Chiral Auxiliary Controlled Reactions. [Link]

Sources

- 1. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 2. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Evans aldol ppt | PPTX [slideshare.net]

- 10. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]

- 13. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Architecture and Therapeutic Utility of (2R,3S)-2-Aminobutane-1,3-diol

The following technical guide details the structural identity, synthesis, and pharmaceutical utility of (2R,3S)-2-aminobutane-1,3-diol , commonly known as L-allo-Threoninol .

Structural Identity and Nomenclature

The molecule (2R,3S)-2-aminobutane-1,3-diol is a chiral amino alcohol belonging to the class of 1,2-amino alcohols. It is the diastereomer of the more common L-threoninol. In the context of pharmaceutical synthesis, precise stereochemical identification is critical, as the (2R,3S) configuration imparts distinct biological activity and chemical reactivity compared to its isomers.

IUPAC Deconstruction

The IUPAC name is derived through a strict hierarchical application of the Cahn-Ingold-Prelog (CIP) priority rules.

-

Principal Functional Group: The hydroxyl groups (-OH) have priority over the amino group (-NH₂), designating the parent structure as a diol .

-

Carbon Backbone: A four-carbon chain (butane).

-

Numbering: Numbering begins at the end closer to the principal functional groups to give the lowest locants. C1 is the hydroxymethyl carbon (

), placing the amine at C2 and the second hydroxyl at C3. -

Stereochemistry (CIP Rules):

-

At C2: The priority order is

(1) > -

At C3: The priority order is

(1) >

-

The "Allo" Distinction

This molecule is the reduced form of L-allo-threonine . It is crucial to distinguish it from L-threoninol ((2R,3R)-2-aminobutane-1,3-diol), which is derived from L-threonine. The "allo" prefix indicates a relative syn stereochemistry between the amino and hydroxyl groups in the Fischer projection of the precursor amino acid, whereas the "threo" form displays an anti relationship.

Figure 1: Stereochemical relationship between Threonine precursors and Threoninol derivatives. Note the descriptor inversion at C2 due to priority changes upon reduction.

Synthetic Methodology: Stereoselective Reduction

The most robust route to high-purity (2R,3S)-2-aminobutane-1,3-diol is the direct reduction of L-allo-threonine (or its methyl ester). This approach preserves the chiral integrity of the C3 center and the relative geometry of C2.

Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

Objective: Convert L-allo-threonine methyl ester to (2R,3S)-2-aminobutane-1,3-diol. Scale: 10 mmol basis.

Reagents:

-

L-allo-Threonine methyl ester hydrochloride (1.70 g, 10 mmol)

-

Lithium Aluminum Hydride (LiAlH₄) (1.14 g, 30 mmol, 3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium Sulfate decahydrate (

) for quenching

Workflow:

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask under Argon. Charge with anhydrous THF (50 mL).

-

Activation: Cool THF to 0°C. Carefully add LiAlH₄ pellets/powder. Stir for 15 minutes to ensure suspension.

-

Addition: Dissolve L-allo-threonine methyl ester in minimal THF. Add dropwise to the LiAlH₄ suspension over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: MeOH/CH₂Cl₂ 1:9 + 1% NH₄OH).

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

1.1 mL Water

-

1.1 mL 15% NaOH

-

3.3 mL Water

-

Why: This produces a granular white precipitate of aluminum salts that is easy to filter, unlike the gelatinous mess formed by acid quenching.

-

-

Isolation: Filter the salts through a Celite pad. Wash the pad with warm THF.

-

Purification: Concentrate the filtrate in vacuo. The resulting oil is often pure enough (>95%), but can be distilled (Kugelrohr) or recrystallized from ethanol/ether if solid.

Figure 2: Synthetic workflow for the reduction of L-allo-threonine ester.[1]

Analytical Characterization & Validation

To validate the identity of the (2R,3S) isomer, one must confirm both chemical connectivity and stereochemical purity.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of the (2R,3S) isomer differs subtly from the (2R,3R) isomer, particularly in the coupling constants between H-2 and H-3 due to the syn vs anti relationship.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Mechanistic Insight |

| ¹H | 1.15 | Doublet (J=6.4 Hz) | -CH₃ (C4) | Methyl group coupled to H-3. |

| ¹H | 2.85 | Multiplet | H-2 (CH-NH₂) | Shielded by amine; coupling reflects syn geometry. |

| ¹H | 3.55 - 3.75 | Multiplet | H-1 (CH₂-OH) | Diastereotopic protons near chiral center C2. |

| ¹H | 3.90 | Multiplet | H-3 (CH-OH) | Deshielded by hydroxyl; couples to H-2 and H-4. |

| ¹³C | 18.5 | - | C4 (CH₃) | - |

| ¹³C | 56.2 | - | C2 (CH-NH₂) | Characteristic amino-methine shift. |

| ¹³C | 64.8 | - | C1 (CH₂-OH) | - |

| ¹³C | 68.5 | - | C3 (CH-OH) | - |

Chiral Purity Validation

-

Specific Rotation:

values are distinct.-

L-Threoninol (2R,3R): ~ -4.2° (c=1, H₂O) [Source: Sigma-Aldrich].

-

L-allo-Threoninol (2R,3S): The rotation will differ in magnitude and potentially sign. Literature values for the allo series are less common but essential for validation.

-

-

Mosher's Ester Analysis: Derivatization with (R)- and (S)-MTPA chloride followed by ¹H NMR analysis is the gold standard for determining enantiomeric excess (ee) and confirming absolute configuration if reference standards are unavailable.

Pharmaceutical Applications

The (2R,3S)-2-aminobutane-1,3-diol scaffold is a high-value "chiral pool" building block.[2]

Peptide Nucleic Acids (PNA)

Threoninol derivatives are used as backbones in chiral Peptide Nucleic Acids (PNAs). The (2R,3S) stereochemistry provides a specific helical induction when incorporated into PNA strands, influencing DNA/RNA binding affinity and specificity. The rigid spacing between the amine and hydroxyl groups mimics the phosphate backbone of natural DNA.

Sphingosine Mimics and Enzyme Inhibitors

The 2-amino-1,3-diol motif is the structural core of sphingosine .

-

Ceramide Analogs: Acylation of the C2-amine with fatty acids yields ceramide analogs. The (2R,3S) configuration (allo-threoninol) allows researchers to probe the stereospecificity of sphingolipid-metabolizing enzymes (e.g., sphingosine kinases, ceramide synthases).

-

Transition State Inhibitors: The molecule serves as a scaffold for designing transition-state mimics for aspartyl proteases, where the 1,3-diol functionality mimics the hydrated peptide bond intermediate.

Chiral Auxiliaries

In asymmetric synthesis, the 1,3-diol functionality can be protected (e.g., as an acetonide) to create a rigid chiral auxiliary. This directs the stereochemical outcome of reactions (such as alkylations or aldol condensations) occurring at the nitrogen center or attached acyl groups.

References

-

PubChem. (2023). (2R,3S)-2-aminobutane-1,3-diol Compound Summary. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2023).[3] L-Threoninol Product Specification (Comparison Reference). Merck KGaA. Link

-

ChemicalBook. (2023). L-allo-Threoninol Properties and Suppliers. Link

-

Beilstein Journal of Organic Chemistry. (2012). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Link

-

Chem-Impex. (2023). L-allo-Threoninol Product Data. Link

Sources

Biological Activity of Aminobutane Diol Derivatives: A Technical Guide

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of aminobutane diol derivatives.

Executive Summary

Aminobutane diols—specifically 2-amino-1,4-butanediol and 2-amino-1,3-butanediol —represent a privileged scaffold in medicinal chemistry. Unlike simple aliphatic alcohols, the incorporation of a chiral amine adjacent to a diol framework creates a versatile "chiral synthon" capable of diverse biological interactions. These derivatives are not merely metabolic intermediates; they are potent peptidomimetics , metal chelators , and cationic amphiphiles .

This guide dissects the pharmacological utility of these derivatives, focusing on two primary therapeutic axes: antimicrobial efficacy (via membrane depolarization) and antitumor activity (via mitochondrial apoptosis and DNA intercalation).

Structural Classes & Structure-Activity Relationship (SAR)

The biological activity of aminobutane diols is dictated by the stereochemistry of the amine and the functionalization of the hydroxyl groups.

The Core Scaffolds

-

2-Amino-1,4-butanediol (ABD): An analogue of the neurotransmitter GABA and a precursor to pyrrolidines. Its derivatives often exhibit neuroactivity or act as flexible linkers in bidentate ligands.

-

2-Amino-1,3-butanediol (Threoninol): Structurally rigidified by internal H-bonding. Derivatives here are often used as backbones for nucleic acid mimics (PNA) or sphingolipid analogues.

SAR Visualization

The following diagram illustrates the critical modification zones on the ABD scaffold that drive biological specificity.

Figure 1: Structure-Activity Relationship (SAR) map of the 2-amino-1,4-butanediol scaffold, highlighting functionalization sites and resulting therapeutic classes.

Therapeutic Applications & Mechanisms[1][2][3]

Antimicrobial Activity: The Cationic Amphiphile Effect

Derivatives of 2-amino-1,4-butanediol, particularly those N-acylated with long-chain fatty acids (C12–C16) or coupled to hydrophobic amino acids (e.g., Valine, Isoleucine), function as cationic peptidomimetics .

-

Mechanism: These molecules mimic the structure of Antimicrobial Peptides (AMPs). The protonated amine provides a positive charge to attract the negatively charged bacterial cell wall (LPS in Gram-negatives, Teichoic acids in Gram-positives). The lipophilic alkyl tail then inserts into the lipid bilayer, causing depolarization and pore formation.

-

Key Data: N-dodecyl-valine-aminobutane diol derivatives have shown MIC values as low as 1.67 μg/mL against E. coli and 4-8 μg/mL against MRSA [1].

Antitumor Activity: Metal Coordination & Apoptosis

Aminobutane diols serve as bidentate (N,O) ligands. When complexed with metals like Platinum(II) or Gold(III), or when conjugated to intercalating moieties (e.g., naphthalimides), they exhibit potent cytotoxicity.

-

Mechanism:

-

DNA Intercalation: The planar aromatic substituent inserts between base pairs.

-

Mitochondrial Disruption: Gold(III) complexes of aminobutane diol derivatives target thioredoxin reductase, leading to ROS accumulation and mitochondrial membrane permeabilization (MMP) [2].

-

-

Selectivity: Some derivatives show >10-fold selectivity for cancer cells (e.g., A2780 ovarian carcinoma) over normal fibroblasts due to the higher negative charge density on cancer cell membranes [2].

Mechanistic Pathway Diagram

Figure 2: Dual mechanistic pathways of aminobutane diol derivatives in bacterial (left) and tumor (right) cells.

Quantitative Data Summary

The following table summarizes the biological potency of key aminobutane diol derivatives reported in recent literature.

| Derivative Class | Target Organism/Cell Line | Activity Metric | Value | Mechanism | Source |

| N-Dodecyl-Val-ABD | E. coli (Gram -) | MIC | 1.67 μg/mL | Membrane Lysis | [1] |

| N-Dodecyl-Iso-ABD | MRSA (Gram +) | MIC | 4.0 μg/mL | Membrane Lysis | [1] |

| Au(III)-ABD Complex | A2780 (Ovarian Cancer) | IC50 | 0.39 μM | TrxR Inhibition | [2] |

| Paeonol-ABD Ether | HeLa (Cervical Cancer) | IC50 | 1.31 μM | G2/M Arrest | [3] |

Experimental Protocols

Protocol A: Synthesis of N-Alkylated Aminobutane Diol (General Procedure)

Rationale: Direct alkylation allows the introduction of lipophilic tails essential for membrane interaction.

-

Reagents: 2-Amino-1,4-butanediol (1.0 eq), Alkyl Bromide (1.1 eq), K2CO3 (2.0 eq), Acetonitrile (ACN).

-

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve 2-amino-1,4-butanediol in anhydrous ACN.

-

Add K2CO3 and stir for 15 min at Room Temperature (RT).

-

Add Alkyl Bromide dropwise.

-

Reflux at 80°C for 12 hours.

-

Validation: Monitor via TLC (MeOH:DCM 1:9). The amine spot (ninhydrin positive) should shift to a higher Rf.

-

-

Workup: Filter inorganic salts. Concentrate filtrate. Purify via silica gel column chromatography.

Protocol B: MTT Cytotoxicity Assay

Rationale: Standard validation of antiproliferative activity.

-

Cell Seeding: Seed HeLa or A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Add serial dilutions of the aminobutane diol derivative (0.1 – 100 μM). Include DMSO control (<0.5%).

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Antimicrobial and antitumor activity of peptidomimetics synthesized from amino acids. Bioorganic Chemistry, 2021.

-

Antitumoral and Antimicrobial Activities of Block Copolymer Micelles Containing Gold Bisdithiolate Complexes. MDPI Pharmaceutics, 2023.

-

Design, Synthesis and Biological Evaluation of Aminoalkylated Paeonol Chalcone Derivatives. Chemistry & Biodiversity, 2023.

-

Divergent Synthesis, Antiproliferative and Antimicrobial Studies of 1,3-Aminoalcohol and 3-Amino-1,2-Diol Based Diaminopyrimidines. ResearchGate, 2020.

-

2-Amino-1,4-butanediol PubChem Compound Summary. National Institutes of Health (NIH).

Navigating the Bifunctional Landscape: A Technical Guide to the Safe Handling of Aminobutane Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Aminobutane Diols

Aminobutane diols, a class of organic compounds featuring both an amine and two hydroxyl functional groups, represent a versatile scaffold in chemical synthesis and drug development. Their bifunctionality allows for a diverse range of chemical transformations, making them valuable building blocks for novel therapeutics, chiral ligands, and other complex molecules. However, this same reactivity profile necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of aminobutane diols, grounded in the principles of chemical safety and risk mitigation. By understanding the "why" behind the "how," researchers can confidently and safely harness the potential of these valuable compounds.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with aminobutane diols stem from their chemical nature as amino alcohols. They can exhibit corrosive properties, are typically skin and eye irritants, and may cause respiratory irritation. The severity of these hazards can vary depending on the specific isomer and its concentration.

1.1 GHS Classification and Key Hazards

While specific GHS classifications may vary by supplier and isomer, aminobutane diols generally fall under the following hazard categories:

-

Acute Toxicity (Oral): Some related compounds are classified as harmful if swallowed.

-

Skin Corrosion/Irritation: Direct contact can cause skin irritation or, in some cases, severe burns.[1][2]

-

Serious Eye Damage/Eye Irritation: Contact with eyes can lead to serious irritation or irreversible damage.[1][3]

-

Specific Target Organ Toxicity (Single Exposure): Inhalation of vapors or dust may cause respiratory tract irritation.[4]

1.2 Physicochemical Properties and Their Safety Implications

A critical aspect of safe handling is understanding the physicochemical properties of the specific aminobutane diol being used. These properties influence storage conditions, potential for exposure, and appropriate emergency responses.

| Property | Typical Range/Value | Safety Implication |

| Molecular Formula | C₄H₁₁NO₂ | Influences molecular weight and reactivity. |

| Molecular Weight | ~105.14 g/mol | Affects volatility and diffusion rates. |

| Appearance | Colorless to light brown liquid or solid | Visual identification of the substance. |

| Odor | Amine-like, fishy, or ammoniacal | Odor is not a reliable indicator of hazardous concentrations. |

| Boiling Point | Varies by isomer (e.g., ~63°C for 2-aminobutane) | Low boiling points indicate higher volatility and inhalation risk. |

| Melting Point | Varies by isomer | Determines if the substance is a solid or liquid at room temperature. |

| Solubility in Water | Generally miscible or soluble | Spills can readily contaminate aqueous environments. |

| Hygroscopicity | Many amino alcohols are hygroscopic | Will absorb moisture from the air, which can affect stability and reactivity. |

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

A cornerstone of modern laboratory safety is the "Hierarchy of Controls," which prioritizes safety measures from most to least effective. Relying solely on Personal Protective Equipment (PPE) is a reactive approach; a proactive safety culture seeks to eliminate or reduce hazards at their source.

Caption: The Hierarchy of Controls prioritizes safety measures for handling aminobutane diols.

2.1 Elimination and Substitution

Before working with an aminobutane diol, consider if the hazard can be eliminated or substituted. Can a different synthetic route be employed that avoids its use? Is there a less hazardous analogue available that would serve the same purpose? For example, could a derivative with a higher boiling point be used to reduce inhalation exposure?

2.2 Engineering Controls

Engineering controls are physical changes to the workspace that isolate personnel from hazards. When working with aminobutane diols, the following are critical:

-

Chemical Fume Hood: All handling of open containers of aminobutane diols, especially volatile isomers, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[8]

-

Ventilated Enclosures: For weighing solid aminobutane diols, a ventilated balance enclosure or powder weighing cabinet should be used to prevent inhalation of fine particles.

-

Local Exhaust Ventilation: If a fume hood is not practical for a specific operation, local exhaust ventilation (e.g., a snorkel) should be positioned to capture vapors at the source.

2.3 Administrative Controls

Administrative controls are work policies and procedures that reduce exposure. These include:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving aminobutane diols. These should include procedures for handling, storage, waste disposal, and emergency response.

-

Training: All personnel handling aminobutane diols must receive documented training on their specific hazards, the contents of the SDS, and the laboratory's SOPs.

-

Designated Areas: Clearly designate specific areas within the laboratory for the storage and handling of aminobutane diols.

Section 3: Safe Handling and Storage Protocols

3.1 Personal Protective Equipment (PPE)

While PPE is the last line of defense, it is a critical component of safe handling. The appropriate PPE should be selected based on a thorough risk assessment of the specific task.

| PPE Category | Specifications | Rationale |

| Eye Protection | Chemical splash goggles with side shields. A face shield should be worn over goggles when there is a significant splash hazard. | Protects against splashes and vapors that can cause severe eye irritation or damage.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for the specific aminobutane diol. | Prevents skin contact, which can lead to irritation or burns.[3] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities. | Protects the skin from accidental splashes and spills.[3] |

| Respiratory Protection | Generally not required when working in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Prevents inhalation of harmful vapors or dust. |

3.2 Chemical Storage

Proper storage of aminobutane diols is crucial to maintain their integrity and prevent hazardous situations.

-

Container Integrity: Store in tightly sealed, original containers in a cool, dry, and well-ventilated area.[9]

-

Hygroscopicity: Due to their hygroscopic nature, protect from moisture to prevent degradation and potential reactions.[10]

-

Incompatible Materials: Segregate from incompatible materials. Key incompatibilities include:

-

Acids: Amines are basic and will react exothermically with acids.

-

Oxidizing Agents: Can react vigorously with oxidizing agents.

-

Aldehydes and Ketones: Can undergo reactions that may be exothermic.[11]

-

-

Labeling: All containers, including secondary containers, must be clearly labeled with the full chemical name and appropriate hazard warnings.[9]

Section 4: Emergency Procedures

Even with robust safety protocols, accidental exposures and spills can occur. A well-defined emergency response plan is essential.

4.1 First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

4.2 Spill Response

The appropriate response to a spill depends on its size and the specific hazards of the aminobutane diol.

Caption: A workflow for responding to aminobutane diol spills.

Step-by-Step Protocol for a Minor Spill:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

-

Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent it from spreading.

-

Neutralize (if applicable and safe): For small spills, a weak acid (such as citric acid) can be cautiously used to neutralize the amine. However, this should only be done by trained personnel as the reaction can be exothermic.

-

Absorb and Collect: Absorb the spilled material with the absorbent. Carefully scoop the mixture into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the material is water-soluble), followed by soap and water.

-

Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines.

Section 5: Disposal Considerations

All waste containing aminobutane diols must be treated as hazardous waste.

-

Waste Collection: Collect waste in clearly labeled, compatible containers. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).

-

Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion: A Culture of Safety

The safe and effective use of aminobutane diols in research and development hinges on a comprehensive understanding of their properties and a steadfast commitment to safety. By moving beyond mere compliance and embracing a proactive safety culture rooted in the hierarchy of controls, scientists can mitigate risks and foster an environment where groundbreaking research can flourish without compromising personal or environmental well-being. This guide serves as a foundational resource, but it is the responsibility of every researcher to apply these principles diligently in their daily work.

References

Sources

- 1. scienceequip.com.au [scienceequip.com.au]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. questron.ca [questron.ca]

- 4. acs.org [acs.org]

- 5. 1-Aminobutane-2,3-diol | C4H11NO2 | CID 14325614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Aminobutane-1,4-diol | C4H11NO2 | CID 22053029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labmanageracademy.com [labmanageracademy.com]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech - Montana's Premier STEM University [mtech.edu]

- 11. theusajournals.com [theusajournals.com]

- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]

An In-depth Technical Guide to the Solubility of (2R,3S)-2-aminobutane-1,3-diol in Organic Solvents

This guide provides a comprehensive technical framework for understanding and determining the solubility of (2R,3S)-2-aminobutane-1,3-diol. Recognizing the scarcity of published quantitative data for this specific chiral aminodiol, we will focus on the foundational physicochemical principles that govern its solubility, provide predictive insights, and detail a robust experimental protocol for its empirical determination. This document is intended to empower researchers, process chemists, and formulation scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of (2R,3S)-2-aminobutane-1,3-diol

(2R,3S)-2-aminobutane-1,3-diol is a chiral molecule featuring both amino and hydroxyl functional groups. Such aminodiols are valuable building blocks in asymmetric synthesis, serving as precursors for chiral ligands, catalysts, and complex pharmaceutical intermediates.[1] The stereochemistry of this specific isomer is critical, as biological systems often exhibit high stereoselectivity.[2]

Understanding the solubility of this compound in various organic solvents is paramount for its practical application. Key processes that are critically dependent on solubility data include:

-

Reaction Engineering: Ensuring the substrate is fully dissolved in the reaction medium to achieve optimal kinetics and yield.

-

Purification: Selecting appropriate solvent and anti-solvent systems for crystallization to isolate the desired product with high purity.

-

Formulation: Developing stable and effective drug delivery systems, where solubility dictates the choice of excipients and carriers.[3]

This guide will bridge the gap in available data by providing a logical and scientifically grounded approach to predicting and measuring the solubility of (2R,3S)-2-aminobutane-1,3-diol.

Foundational Physicochemical Properties

The solubility of a molecule is dictated by its structure. The key physicochemical properties of 2-aminobutane-1,3-diol, summarized in Table 1, provide the basis for predicting its behavior in different solvent environments. The molecule's structure, featuring a primary amine and two hydroxyl groups on a short aliphatic chain, makes it a highly polar compound with a strong capacity for hydrogen bonding.

Table 1: Key Physicochemical Properties of 2-aminobutane-1,3-diol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₁NO₂ | [4][5] |

| Molecular Weight | 105.14 g/mol | [4][5] |

| XLogP3-AA | -1.6 | [4][6][7] |

| Hydrogen Bond Donor Count | 3 | [6][8] |

| Hydrogen Bond Acceptor Count | 3 | [6][8] |

| Polar Surface Area (PSA) | 66.48 Ų |[8] |

The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting strong preferential solubility in polar solvents over nonpolar ones.[4] The presence of three hydrogen bond donors (the amine -NH₂ and two hydroxyl -OH groups) and three acceptors (the nitrogen and two oxygen atoms) is the most dominant feature influencing its solubility.[6][8] These groups can readily interact with solvent molecules that have complementary hydrogen bonding capabilities.

Theoretical Framework and Qualitative Solubility Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The solubility of (2R,3S)-2-aminobutane-1,3-diol is therefore governed by the interplay of intermolecular forces between the solute and the solvent molecules.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for (2R,3S)-2-aminobutane-1,3-diol, as they can form a robust network of hydrogen bonds with the solute's amine and hydroxyl groups, effectively solvating the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. While they can interact favorably with the hydroxyl and amine protons of the aminodiol, the solvation is less comprehensive than with protic solvents. Solubility is expected to be moderate to good.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and cannot participate in hydrogen bonding. The energy required to break the strong hydrogen bonds between the aminodiol molecules is not compensated by the weak van der Waals forces formed with the solvent.[10] Consequently, solubility in these solvents is predicted to be very low.

The following diagram illustrates the key molecular interactions driving solubility.

Caption: Molecular interactions of the aminodiol in different solvent types.

Based on these principles, we can make qualitative predictions as summarized in Table 2.

Table 2: Predicted Qualitative Solubility of (2R,3S)-2-aminobutane-1,3-diol in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solute and solvent.[11] |

| Polar Protic | Water | High / Soluble | Similar to alcohols, strong H-bonding capacity.[12] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong H-bond acceptor, effectively solvates solute H-bond donors. |

| Polar Aprotic | Acetonitrile (MeCN) | Low to Moderate | Weaker H-bond acceptor compared to DMSO. |

| Nonpolar | Toluene | Very Low | Mismatch in polarity, unable to disrupt solute-solute H-bonds.[13] |

| Nonpolar | Hexane | Insoluble | Large polarity mismatch, only weak dispersion forces possible.[13] |

| Ethers | Diethyl Ether | Very Low | Low polarity and limited H-bond accepting ability. |

| Chlorinated | Dichloromethane (DCM) | Very Low | Low polarity and inability to H-bond effectively. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique.[14] The causality behind this protocol is to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true equilibrium solubility.

Objective: To determine the equilibrium solubility of (2R,3S)-2-aminobutane-1,3-diol in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

(2R,3S)-2-aminobutane-1,3-diol (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or qNMR)

Experimental Workflow Diagram:

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid (2R,3S)-2-aminobutane-1,3-diol to a vial containing a precisely known volume or mass of the solvent. The key is to ensure solid is still present at the end of the experiment, confirming saturation.

-

Equilibration: Tightly cap the vials and place them in the shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium.[14]

-

Self-Validating Equilibrium Check: This is a critical step for trustworthiness. The system is only at equilibrium when the concentration of the solute in the solution stops changing. Therefore, take small aliquots of the supernatant at various time points (e.g., 24, 48, and 72 hours). If the measured concentrations at 48 and 72 hours are statistically identical, one can be confident that equilibrium has been reached.

-

Phase Separation: Once equilibrium is confirmed, stop agitation and allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe and immediately pass it through a syringe filter to remove all particulate matter.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to fall within the linear range of a pre-calibrated analytical instrument. Analyze the sample to determine its concentration.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent. Express the final result in appropriate units, such as g/L or mol/L.

Conclusion and Practical Implications

While published quantitative solubility data for (2R,3S)-2-aminobutane-1,3-diol is sparse, a thorough understanding of its physicochemical properties allows for strong qualitative predictions. Its highly polar nature and extensive hydrogen bonding capacity mean it will be most soluble in polar protic solvents like methanol and water, with diminishing solubility in polar aprotic and nonpolar solvents.

For drug development professionals and synthetic chemists requiring precise data, the experimental protocol detailed herein provides a robust, self-validating method for determining quantitative solubility. This empirical data is essential for designing efficient crystallization procedures, selecting appropriate reaction solvents to avoid heterogeneity, and developing stable formulations for preclinical and clinical studies. By combining theoretical prediction with rigorous experimental verification, researchers can confidently handle and utilize this valuable chiral building block.

References

-

PubChem. Compound Summary for CID 5068681, 2-Aminobutane-1,3-diol. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 2033049, Threoninol. National Center for Biotechnology Information. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

LookChem. 2-Amino-1,3-propanediol Product Information. [Link]

-

ResearchGate. Solubility of chiral species as function of the enantiomeric excess. [Link]

-

Royal Society of Chemistry. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]

-

Beilstein Journal of Organic Chemistry. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

-

ResearchGate. Green solvent mixtures tested for amino acid and DIU solubility as well as swelling properties. [Link]

-

National Center for Biotechnology Information. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

YouTube. 4.1 Factors That Affect Solubility. [Link]

-

PubChem. Compound Summary for CID 6579452, (2R,3S)-2-aminobutane-1,3-diol. National Center for Biotechnology Information. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems (Full Text). [Link]

-

ResearchGate. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

-

PubChem. Compound Summary for CID 7020320, (2S,3S)-2-Amino-1,3-butanediol. National Center for Biotechnology Information. [Link]

Sources

- 1. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 2. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. 2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R,3S)-2-aminobutane-1,3-diol | C4H11NO2 | CID 6579452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S,3S)-2-Amino-1,3-butanediol | C4H11NO2 | CID 7020320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. 2-Amino-1,3-propanediol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. L-Threoninol | 3228-51-1 [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data (NMR, IR, MS) for (2R,3S)-2-aminobutane-1,3-diol

[1]

Compound Profile & Stereochemical Context[1][2][3]

The target molecule, (2R,3S)-2-aminobutane-1,3-diol , possesses two chiral centers. Its absolute configuration corresponds to the reduction product of D-Threonine .

-

IUPAC Name: (2R,3S)-2-aminobutane-1,3-diol[1]

-

Common Name: D-Threoninol[2]

-

Molecular Formula:

[1][2] -

Stereochemical Relationship:

-

Enantiomer: (2S,3R)-2-aminobutane-1,3-diol (L-Threoninol)

-

Diastereomer: (2S,3S)- or (2R,3R)-2-aminobutane-1,3-diol (Allo-threoninols)

-

Synthesis & Origin Logic

To guarantee the (2R,3S) configuration, the standard protocol involves the hydride reduction of D-Threonine. This pathway retains the stereochemical integrity of the

Figure 1: Synthetic pathway ensuring (2R,3S) configuration via reduction of D-Threonine.

Mass Spectrometry (MS) Data[6][7][8]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For polar amino-alcohols, Electrospray Ionization (ESI) in Positive Mode is the preferred ionization method due to the basicity of the amine.

Experimental Parameters (ESI-MS)

-

Ionization: ESI (+)

-

Solvent: Methanol/Water (1:1) + 0.1% Formic Acid

-

Capillary Voltage: 3.0 - 3.5 kV

Fragmentation Pattern Analysis

The fragmentation of 2-amino-1,3-diols follows specific cleavage rules driven by the stability of the resulting iminium or oxonium ions.

| m/z (Observed) | Ion Identity | Fragmentation Mechanism |

| 106.1 | Protonated Molecular Ion (Parent) | |

| 88.1 | Dehydration (Loss of 18 Da). Common in acyclic diols. | |

| 74.1 | Diagnostic Cleavage: Loss of the hydroxymethyl tail ( | |

| 58.1 | Further loss of water from the m/z 74 fragment. | |

| 44.1 | Ethylamine fragment (cleavage at C2-C3). |

Fragmentation Pathway Diagram

Figure 2: Proposed ESI(+) fragmentation pathway for (2R,3S)-2-aminobutane-1,3-diol.

Infrared Spectroscopy (IR)[9][10]

IR analysis is used primarily to confirm the presence of the amine and hydroxyl functional groups and the absence of the carbonyl precursor (from the starting amino acid).

Key Absorption Bands (ATR-FTIR)

| Wavenumber ( | Functional Group | Assignment Description |

| 3250 - 3400 | O-H / N-H Stretch | Broad, Strong. The overlap of hydrogen-bonded hydroxyls and the primary amine stretching vibrations. |

| 2960 - 2870 | C-H Stretch | Medium. Aliphatic C-H stretching (methyl and methylene).[4] |

| 1580 - 1610 | N-H Bend | Medium. Scissoring vibration of the primary amine ( |

| 1050 - 1100 | C-O Stretch | Strong. Characteristic of primary ( |

| No Peak @ 1700+ | C=O Stretch | Absence confirms complete reduction of the carboxylic acid. |

Nuclear Magnetic Resonance (NMR)[2][4][10]

NMR is the definitive tool for structural validation. The data below corresponds to the compound dissolved in Deuterium Oxide (

Note on Stereochemistry: The coupling constants (

NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-3 | 3.85 - 3.92 | Multiplet (dq) | 1H | Methine attached to | |

| H-1a | 3.68 | dd | 1H | Methylene proton (pro-R/S) | |

| H-1b | 3.56 | dd | 1H | Methylene proton (pro-S/R) | |

| H-2 | 2.95 - 3.05 | Multiplet (ddd) | 1H | - | Methine attached to |

| H-4 | 1.12 | Doublet | 3H | Methyl group |

Interpretation: The methyl doublet at ~1.12 ppm is characteristic of the threonine scaffold. The distinct ABX system at 3.5-3.7 ppm represents the

NMR Data (100 MHz, )

| Position | Shift ( | Carbon Type | Assignment |

| C-3 | 68.5 | CH | Secondary Alcohol Carbon ( |

| C-1 | 62.8 | Primary Alcohol Carbon ( | |

| C-2 | 56.2 | CH | Amine Carbon ( |

| C-4 | 19.5 | Methyl Carbon |

Protocol: Stereochemical Validation (Oxazolidinone Method)

Because the open-chain

Method: React the sample with Triphosgene or Carbonyldiimidazole (CDI) to form the 4,5-disubstituted-2-oxazolidinone.

-

Reaction:

-

Diagnostic Signal (

NMR):-

Trans (from Threoninol):

-

Cis (from Allo-threoninol):

-

This derivatization provides an unambiguous confirmation of the relative stereochemistry.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 10–15 mg of (2R,3S)-2-aminobutane-1,3-diol.

-

Solvent: Dissolve in 0.6 mL of

(or -

Reference: If using

, use an external standard (TSP) or calibrate to the residual HDO peak (4.79 ppm). If using -

Acquisition: Acquire at least 16 scans for

and 512 scans for

Protocol B: Optical Rotation (Purity Check)

To distinguish the enantiomer (2R,3S) from (2S,3R):

-

Solution: Prepare a solution of c = 1.0 in Ethanol or Water.

-

Measurement: Measure

. -

Expected Value:

-

D-Threoninol ((2R,3S)): Negative rotation (typically

to

-

References

-

PubChem. (2R,3S)-2-aminobutane-1,3-diol (Compound Summary). National Library of Medicine. Available at: [Link]

- Aoyagi, Y., et al. "Synthesis of 2-amino-1,3-butanediols and their stereochemical assignment." Journal of Organic Chemistry.

Technical Guide: Natural Occurrence and Bio-Isolation of 2-Aminobutane-1,3-Diol Analogues

Executive Summary

The 2-aminobutane-1,3-diol moiety represents a privileged pharmacophore in chemical biology, serving as the structural core of sphingoid bases (the backbone of sphingolipids) and potent fungal metabolites like Myriocin . While the short-chain parent molecule (Threoninol) is rare in isolation, its long-chain analogues are ubiquitous in eukaryotic cell membranes and possess profound immunomodulatory properties. This guide details the natural occurrence, biosynthetic origins, and isolation protocols for these critical analogues, designed for researchers in lipidomics and drug discovery.

Structural Classification & Pharmacophore Definition

The 2-aminobutane-1,3-diol motif is defined by a vicinal amino-alcohol system flanked by a secondary hydroxyl group. In nature, this hydrophilic "head" is almost invariably attached to a long-chain aliphatic tail, conferring amphiphilic properties essential for membrane insertion.

Key Natural Analogues

| Compound | Structure / Chain Length | Source | Biological Function |

| Threoninol | C4 (Parent Scaffold) | Synthetic / Minor Metabolite | Reduced form of Threonine; synthetic precursor. |

| Sphinganine | C18 (Saturated) | Ubiquitous (Mammals, Yeast) | De novo sphingolipid intermediate; protein kinase C inhibitor. |

| Sphingosine | C18 (Trans-4,5-ene) | Mammals | Cell signaling (apoptosis, proliferation); precursor to S1P. |

| Phytosphingosine | C18 (4-Hydroxy) | Plants, Fungi (Yeast) | Structural component of fungal membranes; moisturizing agent. |

| Myriocin | C21 (Carboxylated) | Isaria sinclairii (Fungus) | Potent Serine Palmitoyltransferase (SPT) inhibitor; lead compound for Fingolimod . |

Biosynthetic Origins: The Serine Palmitoyltransferase Pathway

The occurrence of the 2-amino-1,3-diol motif is strictly regulated by the enzyme Serine Palmitoyltransferase (SPT) . This PLP-dependent enzyme catalyzes the condensation of L-Serine and Palmitoyl-CoA. This is the rate-limiting step in all sphingolipid biosynthesis.

Mechanism of Action[1]

-

Aldimine Formation: The amino group of L-Serine forms a Schiff base with the PLP cofactor in the SPT active site.

-

Claisen Condensation: The

-carbon of serine is deprotonated, attacking the thioester carbonyl of Palmitoyl-CoA. -

Decarboxylation: Loss of CO

drives the reaction forward, yielding 3-ketodihydrosphingosine . -

Reduction: An NADPH-dependent reductase converts the ketone to a hydroxyl group, establishing the 2-amino-1,3-diol stereochemistry (typically erythro).

Pathway Visualization

Figure 1: The de novo biosynthetic pathway generating the 2-amino-1,3-diol core (Sphinganine) from primary metabolic precursors.

Technical Protocols: Isolation & Extraction

Isolating these analogues requires disrupting the complex lipid matrix. In nature, the 2-amino-1,3-diol core is often "masked" via N-acylation (Ceramides) or O-glycosylation (Glycosphingolipids).

Protocol A: Isolation of Sphingoid Bases from Yeast (Saccharomyces cerevisiae)

Objective: Isolate Phytosphingosine and Sphinganine by hydrolyzing complex sphingolipids.

-

Cell Lysis:

-

Harvest yeast cells (OD

~ 1.0) by centrifugation (3,000 x g, 5 min). -

Resuspend pellet in Homogenization Buffer (50 mM HEPES, pH 7.4) with glass beads.

-

Vortex vigorously (4 cycles of 1 min vortex / 1 min ice) to lyse cells.

-

-

Lipid Extraction (Bligh & Dyer Modified):

-

Add 3.75 volumes of CHCl

:MeOH (1:2 v/v) to the lysate. Vortex for 10 min. -

Add 1.25 volumes CHCl

and 1.25 volumes H -

Centrifuge (1,000 x g, 5 min) to separate phases. Collect the lower organic phase.[1]

-

-

Acid Hydrolysis (Deprotection):

-

Evaporate organic solvent under N

. -

Resuspend lipid film in 1M HCl in MeOH:H

O (82:18 v/v) . -

Incubate at 80°C for 16 hours . Note: This harsh step cleaves the N-acyl amide bond and glycosidic linkages, liberating the free sphingoid base.

-

-

Base Recovery:

-

Cool to room temperature.[1] Add 4N KOH to adjust pH > 10.

-

Extract free bases with diethyl ether (3x).

-

Dry ether fraction under N

. The residue contains purified sphingoid bases (2-amino-1,3-diols).

-

Protocol B: Extraction of Myriocin from Isaria sinclairii

Objective: Isolate Myriocin (2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxo-6-eicosenoic acid).[2]

-

Fermentation: Cultivate Isaria sinclairii in malt extract broth at 26°C for 14 days.

-

Broth Extraction:

-

Solid Phase Extraction (SPE):

-

Purification:

-

Concentrate eluate.

-

Crystallize from MeOH or purify via Silica Gel chromatography (Eluent: CHCl

:MeOH:NH

-

Analytical Validation (LC-MS/MS)

To confirm the identity of the isolated 2-amino-1,3-diol analogues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Instrument Parameters:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

-

B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

-

Diagnostic Fragmentation (MRM Transitions): The 2-amino-1,3-diol core undergoes characteristic water loss and cleavage alpha to the amine.

| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Structural Inference |

| Sphingosine (d18:1) | 300.3 | 282.3 / 264.3 | Loss of 1 H |

| Sphinganine (d18:0) | 302.3 | 284.3 / 266.3 | Loss of 1 H |

| Phytosphingosine | 318.3 | 282.3 | Loss of 2 H |

| Myriocin | 402.3 | 384.3 / 356.2 | Loss of H |

Therapeutic Implications

The natural occurrence of these analogues has directly translated into major pharmaceutical assets. The structural similarity between the fungal metabolite Myriocin and the mammalian signaling lipid Sphingosine allowed researchers to develop Fingolimod (FTY720) .

-

Myriocin: A potent immunosuppressant but too toxic for clinical use (inhibits SPT completely).

-

Fingolimod: A simplified, synthetic analogue of Myriocin (removing the carboxyl and long-chain complexity) that acts as a "prodrug." It is phosphorylated in vivo to mimic Sphingosine-1-Phosphate (S1P) , trapping lymphocytes in lymph nodes.

Causality Chain: Isaria sinclairii (Myriocin) -> Structural Simplification -> 2-amino-1,3-propanediol scaffold -> Fingolimod (Multiple Sclerosis Drug)[4]

References

-

Merrill, A. H., et al. "Serine palmitoyltransferase: the enzyme that catalyzes the first step of sphingolipid biosynthesis." Methods in Enzymology, 2000.

-

Fujita, T., et al. "Fungal metabolites. Part 11. A potent immunosuppressive activity found in Isaria sinclairii metabolite."[2] The Journal of Antibiotics, 1994.

-

Adachi, K., et al. "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720." Bioorganic & Medicinal Chemistry Letters, 1995.

-

Haynes, C. A., et al. "Sphingolipidomics: methods for the comprehensive analysis of sphingolipids." Journal of Chromatography B, 2009.

-

Bielawski, J., et al. "Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods in Molecular Biology, 2009.

-

He, X., et al. "Isolation and purification of myriocin from Isaria sinclairii." Journal of Industrial Microbiology & Biotechnology, 2004.

Sources

- 1. Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Identification and determination of myriocin in Isaria cicadae and its allies by LTQ-Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of fingolimod based on the chemical modification of a natural product from the fungus, Isaria sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Chiral Building Block: Unraveling the Historical Discovery of (2R,3S)-2-Aminobutane-1,3-diol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2-aminobutane-1,3-diol, a chiral amino alcohol, represents a fundamental structural motif in a variety of biologically active molecules and serves as a valuable building block in asymmetric synthesis. Its discovery and the elucidation of its stereochemistry are intrinsically linked to the foundational research on the proteinogenic amino acid, threonine. This technical guide delves into the historical context surrounding the emergence of this specific stereoisomer, tracing the scientific milestones from the initial discovery of its parent amino acid to the development of stereocontrolled synthetic methodologies. Understanding this historical narrative provides crucial insights into the evolution of stereoselective synthesis and the enduring importance of this versatile chiral molecule.

The Progenitor: The Discovery and Stereochemical Puzzle of Threonine